molecular formula C20H23N3O2S B4368130 N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4368130
M. Wt: 369.5 g/mol
InChI Key: LQGCWBGIRKOVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The next step involves the formation of the sulfonamide linkage by reacting the pyrazole derivative with a suitable sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring yields pyrazole N-oxides, while reduction of the sulfonamide group produces amines .

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to the combination of the pyrazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-23-19(13-15-21-23)17-22(16-14-18-9-5-3-6-10-18)26(24,25)20-11-7-4-8-12-20/h3-13,15H,2,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCWBGIRKOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-PHENETHYL-1-BENZENESULFONAMIDE

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